5-Amino-1H-indole-3-carbonitrile: A Technical Guide for Researchers
5-Amino-1H-indole-3-carbonitrile: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and expected spectroscopic characteristics of 5-amino-1H-indole-3-carbonitrile. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles information from closely related analogs to serve as a valuable resource for research and development.
Core Chemical Properties
5-Amino-1H-indole-3-carbonitrile is a heterocyclic organic compound incorporating an indole scaffold, an amino group at the 5-position, and a nitrile group at the 3-position. These functional groups are significant pharmacophores, suggesting the molecule's potential for biological activity.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| CAS Number | 159768-57-7 | [1] |
| Boiling Point | 447.5°C at 760 mmHg (Predicted) | [1] |
| Purity (Commercial) | Typically ≥97% | [1] |
| Related Compound | Melting Point (°C) |
| 5-Aminoindole | 131-133[2] |
| Indole-3-carbonitrile | 175.5-181.5[3] |
| 5-Iodo-1H-indole-3-carbonitrile | 190-191[4] |
| 3-Formyl-1H-indole-5-carbonitrile | 248-253 |
Solubility
Specific solubility data for 5-amino-1H-indole-3-carbonitrile has not been published. However, based on its structure:
-
The indole ring system suggests some solubility in common organic solvents.
-
The amino group may allow for solubility in acidic aqueous solutions through protonation.
-
It is expected to have low solubility in water under neutral pH.
-
Solubility is likely in polar aprotic solvents such as DMSO and DMF, which are common for similar heterocyclic compounds.
Spectroscopic Data (Comparative)
While specific spectra for 5-amino-1H-indole-3-carbonitrile are not publicly available, the following tables provide data for structurally related compounds to aid in the characterization of this molecule. Commercial suppliers may provide compound-specific data upon request.[1]
¹H NMR Spectral Data of Related Indole Derivatives (in DMSO-d₆)
| Compound | H1 (NH) | H2 | H4 | H6 | H7 | Other |
| 5-Aminoindole | 10.6 | 7.11 (t) | 6.70 (d) | 6.50 (dd) | 7.09 (d) | 4.40 (s, NH₂) |
| 5-Iodo-1H-indole-3-carbonitrile | 12.35 (s) | 8.25 (s) | 7.95 (d) | 7.55 (dd) | 7.40 (d) | - |
Based on this data, the protons of 5-amino-1H-indole-3-carbonitrile are expected to appear in similar regions, with the H2 proton likely being a singlet and the aromatic protons showing characteristic splitting patterns.
¹³C NMR Spectral Data of Related Indole Derivatives (in DMSO-d₆)
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | C≡N |
| 5-Iodo-1H-indole-3-carbonitrile | - | 83.7 | 126.8 | 131.7 | 86.0 | 134.5 | 115.4 | 135.5 | 115.8 |
The nitrile carbon (C≡N) typically appears around 115-120 ppm. The presence of the amino group at C5 is expected to have a significant shielding effect on the aromatic carbons compared to the iodo-substituted analog.
IR Spectral Data
Key expected vibrational frequencies for 5-amino-1H-indole-3-carbonitrile based on its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance |
| N-H (Indole) | 3400-3300 | Sharp to broad peak |
| N-H (Amino) | 3500-3300 | Two bands for primary amine |
| C≡N (Nitrile) | 2260-2220 | Sharp, medium intensity peak |
| C=C (Aromatic) | 1600-1450 | Multiple sharp peaks |
| C-N | 1350-1000 | Medium to strong peaks |
Experimental Protocols
Proposed Synthesis of 5-Amino-1H-indole-3-carbonitrile
Workflow for Proposed Synthesis
Caption: Proposed synthetic workflow for 5-amino-1H-indole-3-carbonitrile.
General Protocol for Nitro Group Reduction (Step 4):
-
Dissolve the nitro-indole intermediate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C), to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude amine product.
-
Purify the product by column chromatography or recrystallization as needed.
General Protocol for Spectroscopic Analysis
Workflow for Compound Characterization
Caption: General experimental workflow for the purification and characterization of synthesized compounds.
Sample Preparation for NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the purified, dry sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
Reactivity and Biological Potential
The chemical reactivity of 5-amino-1H-indole-3-carbonitrile is dictated by its three functional groups:
-
Indole Nucleus: The pyrrole ring is electron-rich and susceptible to electrophilic attack, although the nitrile group at C3 is electron-withdrawing. The N-H proton can be deprotonated by a strong base.
-
Amino Group: The primary aromatic amine at C5 is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is also susceptible to oxidation, and aminoindoles can be unstable in the presence of air.[5]
-
Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. It is a known pharmacophore that can participate in hydrogen bonding.[6]
Potential in Drug Discovery: Indole-based compounds are a cornerstone of medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] The nitrile moiety is present in several approved drugs and contributes to their therapeutic effects.[6] Given this precedent, 5-amino-1H-indole-3-carbonitrile represents a scaffold of significant interest for the development of novel therapeutic agents.
Hypothesized Signaling Pathway Interaction
Caption: Hypothesized mechanism of action as a protein kinase inhibitor.
References
- 1. 159768-57-7 | 5-Amino-1H-indole-3-carbonitrile - Moldb [moldb.com]
- 2. 5-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Indole-3-carbonitrile, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. rsc.org [rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
